molecular formula C8H4ClF3O B15321099 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B15321099
M. Wt: 208.56 g/mol
InChI Key: VTJQPZPCLVZZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by its unique structure, which includes a chloro and fluoro substituent on the phenyl ring and two difluoro groups on the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-chloro-6-fluorobenzene is reacted with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can occur at the chloro or fluoro positions on the phenyl ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:

  • 1-(2-Chlorophenyl)-2,2-difluoroethanone: Similar structure but lacks the fluoro substituent on the phenyl ring.

  • 1-(2-Fluorophenyl)-2,2-difluoroethanone: Similar structure but lacks the chloro substituent on the phenyl ring.

  • 2,2-Difluoroacetophenone: Similar difluoro group but different phenyl substituents.

Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring gives this compound unique chemical and physical properties compared to its analogs. These properties can influence its reactivity, stability, and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and industrial applications. Further research and development of this compound could lead to new discoveries and advancements in multiple disciplines.

Properties

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4ClF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H

InChI Key

VTJQPZPCLVZZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.